4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
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Overview
Description
4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C11H13NO6S2 and a molecular weight of 319.35 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a thiolane ring with sulfonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid derivatives with thiolane sulfonyl chloride under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups, altering the compound’s properties.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Medicine: Research into its potential therapeutic applications includes investigating its role as an enzyme inhibitor or a drug precursor.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid can be compared with similar compounds such as:
4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid: This compound has a similar structure but includes a sulfamoyl group instead of a sulfonyl group, affecting its reactivity and applications.
Benzoic acid derivatives: Other benzoic acid derivatives with different substituents can be compared to highlight the unique properties conferred by the thiolane sulfonyl group.
Properties
CAS No. |
951900-57-5 |
---|---|
Molecular Formula |
C11H12O6S2 |
Molecular Weight |
304.3 |
Purity |
95 |
Origin of Product |
United States |
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